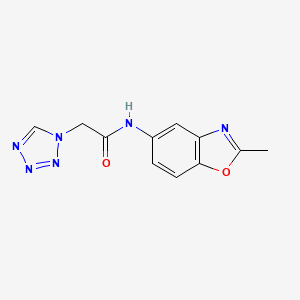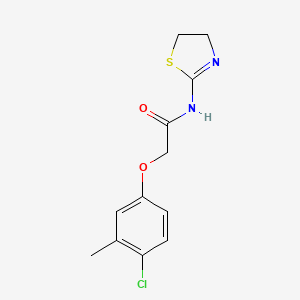![molecular formula C19H21ClN2O2 B7644606 5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)
5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide, also known as CP 945,598, is a chemical compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide 945,598 is a selective antagonist of the cannabinoid receptor type 1 (CB1). This receptor is widely distributed in the central nervous system and is involved in a variety of physiological processes such as pain perception, appetite regulation, and mood regulation. This compound 945,598 binds to the CB1 receptor and blocks its activation by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is known to be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound 945,598 has been shown to exhibit anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to reduce anxiety-like behavior in animal models. In addition, this compound has been shown to modulate the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain perception, appetite regulation, and mood regulation.
Advantages and Limitations for Lab Experiments
5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide 945,598 has several advantages for use in lab experiments. It is a selective antagonist of the CB1 receptor, which allows for the specific modulation of the endocannabinoid system. In addition, this compound has been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to the use of this compound 945,598 in lab experiments. For example, it may have off-target effects on other receptors, which could complicate the interpretation of results.
Future Directions
There are several future directions for the study of 5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide 945,598. One direction is to further investigate its potential therapeutic applications in various diseases such as inflammation, pain, and anxiety. Another direction is to investigate its effects on the endocannabinoid system and its potential as a modulator of this system. In addition, further studies are needed to determine the potential side effects of this compound and to develop more selective CB1 receptor antagonists with fewer off-target effects.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide 945,598 involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-(pyrrolidin-1-ylmethyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting compound is then subjected to further purification steps to obtain the final product.
Scientific Research Applications
5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide 945,598 has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and anxiety. It has been shown to exhibit anti-inflammatory and analgesic properties in preclinical studies. This compound 945,598 has also been investigated for its potential use in the treatment of anxiety disorders. In addition, this compound has been studied for its effects on the central nervous system, including its potential as a modulator of the endocannabinoid system.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-9-6-15(20)12-17(18)19(23)21-16-7-4-14(5-8-16)13-22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLKELCAKLFQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-chlorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7644526.png)
![(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7644529.png)

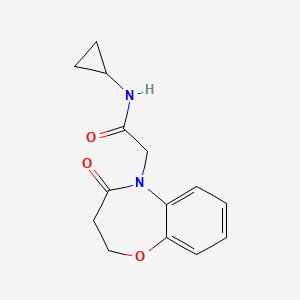
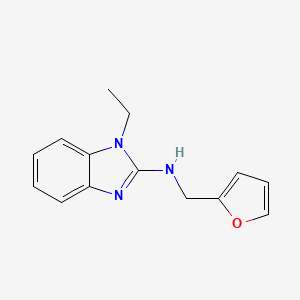



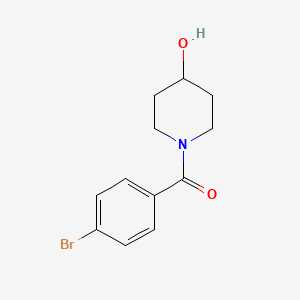

![4-(tert-butylsulfamoyl)-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7644603.png)
